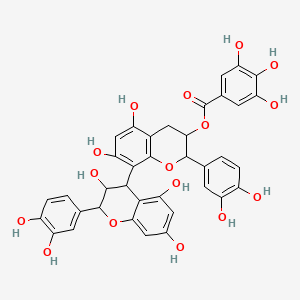

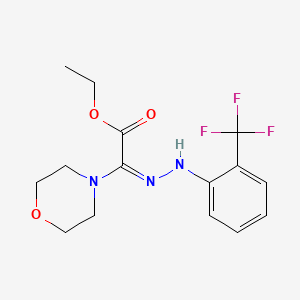

![molecular formula C20H23NO4 B12316843 (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

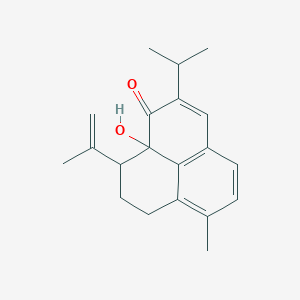

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBONSÄURE ist eine synthetische organische Verbindung, die hauptsächlich im Bereich der pharmazeutischen Chemie verwendet wird. Sie zeichnet sich durch das Vorhandensein einer Naphthylgruppe aus, die an einen Pyrrolidinring gebunden ist, der wiederum mit einer Carbonsäuregruppe substituiert ist. Aufgrund ihrer einzigartigen strukturellen Eigenschaften wird die Verbindung häufig als Baustein bei der Synthese komplexerer Moleküle eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören BOC-Anhydrid, Naphthylamin und verschiedene Katalysatoren, um die Ringbildung und Substitutionsreaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfolgt häufig unter Einsatz von großtechnischen Verfahren der organischen Synthese, darunter kontinuierliche Flussreaktoren und automatisierte Syntheseplattformen. Diese Methoden gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts, wodurch es für den Einsatz in pharmazeutischen Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBONSÄURE durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und Drücke, um die gewünschten Umwandlungen zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Naphthochinone liefern, während Substitutionsreaktionen eine breite Palette von Naphthylderivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBONSÄURE hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBONSÄURE beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Naphthylgruppe spielt eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, während der Pyrrolidinring die strukturelle Stabilität gewährleistet. Die Verbindung kann die Aktivität von Enzymen modulieren, indem sie je nach spezifischem Ziel und Kontext als Inhibitor oder Aktivator wirkt.

Analyse Chemischer Reaktionen

Types of Reactions

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The naphthyl group can be substituted with other aromatic or aliphatic groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while substitution reactions can produce a wide range of naphthyl derivatives .

Wissenschaftliche Forschungsanwendungen

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID has several applications in scientific research:

Wirkmechanismus

The mechanism of action of BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group plays a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BOC-4-(2-NAPHTHYL)-D-β-HOMOALANIN: Ähnlich in der Struktur, unterscheidet sich jedoch in der Position der Naphthylgruppe und im Vorhandensein eines β-Homoalanin-Moleküls.

N-Boc-3-(2-naphthyl)-L-alanin: Eine weitere naphthylhaltige Verbindung, die in der Peptidsynthese verwendet wird.

Einzigartigkeit

BOC-(+/-)-TRANS-4-(2-NAPHTHYL)-PYRROLIDINE-3-CARBONSÄURE ist einzigartig durch seine Kombination aus einer Naphthylgruppe und einem Pyrrolidinring, die besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einem wertvollen Werkzeug bei der Synthese komplexer Moleküle und bei der Untersuchung von Enzym-Wechselwirkungen .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDUNKQDUZDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)

![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)

![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)